molecular formula C20H17N9O2S2 B14010237 4-[(e)-{2,6-Diamino-5-[(e)-phenyldiazenyl]pyridin-3-yl}diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide CAS No. 29817-76-3

4-[(e)-{2,6-Diamino-5-[(e)-phenyldiazenyl]pyridin-3-yl}diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B14010237
CAS No.: 29817-76-3
M. Wt: 479.5 g/mol
InChI Key: LKLLYUYCKZADMU-UHFFFAOYSA-N
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Description

4-[(e)-{2,6-Diamino-5-[(e)-phenyldiazenyl]pyridin-3-yl}diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide is a complex organic compound featuring a thiazole ring, a pyridine ring, and a benzenesulfonamide group

Preparation Methods

The synthesis of 4-[(e)-{2,6-Diamino-5-[(e)-phenyldiazenyl]pyridin-3-yl}diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactionsIndustrial production methods may involve optimizing reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings, depending on the reagents and conditions used. Common reagents include acids, bases, and various organic solvents.

Scientific Research Applications

4-[(e)-{2,6-Diamino-5-[(e)-phenyldiazenyl]pyridin-3-yl}diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The pathways involved can vary depending on the specific application, but they often include disruption of cellular processes or inhibition of microbial growth .

Comparison with Similar Compounds

Compared to other thiazole and pyridine derivatives, 4-[(e)-{2,6-Diamino-5-[(e)-phenyldiazenyl]pyridin-3-yl}diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds include:

Properties

CAS No.

29817-76-3

Molecular Formula

C20H17N9O2S2

Molecular Weight

479.5 g/mol

IUPAC Name

4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C20H17N9O2S2/c21-18-16(27-25-13-4-2-1-3-5-13)12-17(19(22)24-18)28-26-14-6-8-15(9-7-14)33(30,31)29-20-23-10-11-32-20/h1-12H,(H,23,29)(H4,21,22,24)

InChI Key

LKLLYUYCKZADMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=C(N=C2N)N)N=NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4

Origin of Product

United States

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